(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
1228559-43-0 |
|---|---|
Molecular Formula |
C10H11BrFN |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(2S)-2-(2-bromo-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
InChI Key |
UXNLGKLIUQTOBD-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)F)Br |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2s 2 2 Bromo 3 Fluorophenyl Pyrrolidine
Stereoselective Synthesis Strategies for Pyrrolidine (B122466) Ring Formation
The formation of the chiral pyrrolidine ring is the cornerstone of the synthesis. Various strategies have been developed to ensure the correct (S)-configuration at the C2 position, broadly categorized into chiral pool synthesis, asymmetric catalysis, and intramolecular cyclization reactions.
Chiral pool synthesis leverages readily available, inexpensive, and enantiopure starting materials from nature. (S)-Proline and its derivatives, such as (S)-pyrrolidine-2-carboxylic acid and 4-hydroxyproline, are common starting points for the synthesis of 2-substituted pyrrolidines. mdpi.comnih.gov This approach ensures that the stereochemistry at the C2 position is pre-defined, simplifying the synthetic route.
The general strategy involves the modification of the carboxylic acid group at the C2 position. For instance, (S)-proline can be reduced to the corresponding alcohol, (S)-prolinol, which serves as a versatile intermediate. nih.gov The carboxylate can also be converted into a suitable leaving group or activated for coupling reactions with an appropriate organometallic reagent derived from 1-bromo-2-fluoro-3-iodobenzene (B1342649) to introduce the desired aryl moiety. While direct arylation at the C2 position of proline itself is challenging, derivatization and subsequent coupling reactions provide a viable pathway. The primary advantage of this method is the reliable transfer of chirality from the starting material to the final product. nih.gov
Asymmetric catalysis offers a powerful alternative to chiral pool methods, constructing the chiral center during the reaction sequence using a small amount of a chiral catalyst. This approach is often more flexible and can provide access to both enantiomers of the target molecule by selecting the appropriate catalyst enantiomer.
Catalytic asymmetric 1,3-dipolar cycloaddition reactions are among the most efficient methods for constructing highly functionalized, enantioenriched pyrrolidines. rsc.org This reaction typically involves an azomethine ylide and an alkene dipolarophile. The stereochemistry of the resulting pyrrolidine is controlled by a chiral metal catalyst, often based on copper(I), silver(I), or palladium. nih.govresearchgate.net For the synthesis of a 2-arylpyrrolidine, a styrene (B11656) derivative could serve as the dipolarophile, although this is less direct for the specific 2-bromo-3-fluorophenyl substitution pattern.
A more direct approach involves the reaction of an imine with an all-carbon trimethylenemethane (TMM) precursor, catalyzed by a chiral palladium complex. nih.gov This [3+2] cycloaddition is highly versatile and tolerates a wide variety of imine acceptors, providing a direct route to 2-substituted pyrrolidines with excellent yields and selectivities. nih.gov The choice of chiral ligand is crucial for achieving high enantioselectivity.
| Catalyst System | Ligand Type | Typical Substrates | Selectivity (ee) | Reference |
| Cu(I) / TF-BiphamPhos | Phosphine (B1218219) | Azomethine ylides, Alkenyl heteroarenes | Excellent (>99% ee) | researchgate.net |
| Pd(0) / Phosphoramidite | Phosphoramidite | Trimethylenemethane (TMM), N-Boc imines | Good (up to 84% ee) | nih.gov |
| Organo-SOMO Catalysis | Chiral Amine | β-Amino aldehydes, Styrenes | High (89-94% ee) | nih.gov |
This table presents examples of catalyst systems used in enantioselective cycloadditions for pyrrolidine synthesis.
The asymmetric reduction of cyclic prochiral precursors, such as 1-pyrrolines (cyclic imines), is a highly effective method for generating chiral 2-substituted pyrrolidines. This can be achieved through catalytic hydrogenation using chiral transition-metal catalysts or through biocatalytic reduction. whiterose.ac.uk
Biocatalysis, utilizing enzymes like imine reductases (IREDs) or transaminases, has emerged as a powerful tool for this transformation. acs.orgresearchgate.net These enzymes can exhibit exquisite stereoselectivity, often providing access to either the (R) or (S) enantiomer of the product with very high enantiomeric excess (>99% ee) by selecting the appropriate enzyme. acs.org The synthesis would involve the preparation of the 2-(2-bromo-3-fluorophenyl)-1-pyrroline precursor, which is then subjected to enzymatic reduction to yield the target compound.
| Method | Catalyst/Enzyme | Precursor Type | Key Features | Reference |
| Catalytic Hydrogenation | Chiral Titanocene Catalyst | 2,5-Disubstituted 1-pyrrolines | Kinetic resolution of racemic precursors | whiterose.ac.uk |
| Biocatalytic Reduction | Imine Reductases (IREDs) | 2-Aryl-1-pyrrolines | Stereocomplementary enzymes for (R) or (S) products, >99% ee | researchgate.net |
| Biocatalytic Cyclization | Transaminases (TAs) | ω-Chloroketones | Cascade reaction forming the amine and cyclizing in situ | acs.org |
This table summarizes asymmetric reduction methods applicable to the synthesis of chiral 2-substituted pyrrolidines.
Intramolecular reactions provide a robust strategy for forming the pyrrolidine ring by cyclizing a linear precursor. dntb.gov.uaresearchgate.net Stereocontrol can be introduced by using a chiral catalyst or by starting with a chiral substrate.
Recent advancements have demonstrated the power of biocatalysis in this area. Engineered cytochrome P450 enzymes can catalyze the intramolecular amination of C(sp³)–H bonds. caltech.eduacs.orgnih.gov This method involves preparing a linear alkyl azide (B81097) precursor which, upon enzymatic activation, undergoes nitrene insertion into a C-H bond to form the pyrrolidine ring with good to excellent enantioselectivity. acs.org
Another approach is the intramolecular aza-Michael addition, where a tethered amine nucleophile adds to an α,β-unsaturated system. whiterose.ac.uk The use of chiral Brønsted acids, such as phosphoric acids, can catalyze this cyclization enantioselectively. whiterose.ac.uk A "memory of chirality" strategy has also been employed, where an intramolecular SN2' reaction of an α-amino ester enolate containing a single chiral center provides a functionalized pyrrolidine with excellent diastereo- and enantioselectivity. nih.govresearchgate.net
Asymmetric Catalysis in Pyrrolidine Synthesis
Regioselective Introduction of the 2-Bromo-3-fluorophenyl Moiety
The introduction of the 2-bromo-3-fluorophenyl group onto the pyrrolidine scaffold must be highly regioselective, targeting the C2 position. This can be accomplished at different stages of the synthesis, either by building the pyrrolidine ring from a precursor already containing the aryl group or by attaching the aryl group to a pre-formed pyrrolidine ring.
Transition metal-catalyzed cross-coupling reactions are the premier methods for this transformation. A practical two-step route involves a Suzuki-Miyaura cross-coupling reaction followed by an enantioselective intramolecular hydroamination. nih.gov In this sequence, an aminoalkene is first coupled with a boronic acid or ester derivative of 1-bromo-2-fluoro-3-iodobenzene. The resulting arylated aminoalkene is then cyclized using a chiral copper-hydride catalyst to form the (2S)-2-arylpyrrolidine with high enantiopurity. nih.gov
Alternatively, direct C–H arylation of a protected pyrrolidine, such as N-Boc-pyrrolidine, offers a more atom-economical approach. nih.gov Palladium-catalyzed C(sp³)–H arylation can selectively functionalize the α-position of the nitrogen. nih.gov While this reaction is highly regioselective for the C2/C5 positions, achieving mono-arylation and preventing racemization can be challenging. The use of directing groups can enhance selectivity for specific C-H bonds, although this adds extra steps for installation and removal. acs.orgresearchgate.net For the specific target compound, a coupling partner such as 1-bromo-3-fluoro-2-iodobenzene (B1273208) would be required for a direct C-H arylation protocol.
| Method | Catalyst | Coupling Partners | Key Advantage | Reference |
| Suzuki-Miyaura / Hydroamination | Pd(0) then Cu(I)-chiral ligand | Aminoalkene + Arylboronic ester | Two-step route with excellent stereocontrol in the cyclization step | nih.gov |
| Direct C(sp³)–H Arylation | Pd(TFA)₂ | N-protected pyrrolidine + Arylboronic acid | High atom economy, direct functionalization | nih.gov |
| Directed C(sp³)–H Arylation | Pd(OAc)₂ | Pyrrolidine with C3-directing group + Aryl iodide | High regio- and stereoselectivity for remote C-H bonds (e.g., C4) | acs.orgresearchgate.net |
This table outlines key methods for the regioselective arylation of pyrrolidines.
Strategies for Aromatic Bromination (e.g., using N-bromosuccinimide)
The introduction of a bromine atom onto an aromatic ring, particularly one that is already functionalized, requires reagents that offer high regioselectivity and reactivity. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds, especially those that are electron-rich, such as phenols and anilines. wikipedia.orgambeed.com It serves as a convenient and safer solid source of electrophilic bromine compared to liquid Br2. masterorganicchemistry.com
The bromination of a 3-fluorophenylpyrrolidine precursor would proceed via an electrophilic aromatic substitution mechanism. The fluorine atom, being an ortho-, para-directing deactivator, and the pyrrolidine group, being an ortho-, para-directing activator, would influence the position of bromination. The reaction is typically carried out in a suitable solvent, and for electron-rich aromatic compounds, using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity. wikipedia.org For less activated systems, a radical pathway can be initiated using light or a radical initiator like azobisisobutyronitrile (AIBN), a process known as the Wohl-Ziegler reaction, although this is more common for benzylic positions. wikipedia.orgmasterorganicchemistry.comyoutube.com The choice of conditions is critical to control the regioselectivity and prevent side reactions.
| Reagent | Substrate Type | Typical Conditions | Key Feature |
| N-Bromosuccinimide (NBS) | Electron-rich aromatics (phenols, anilines) | DMF solvent | High para-selectivity wikipedia.org |
| N-Bromosuccinimide (NBS) | Benzylic/Allylic C-H bonds | CCl4, AIBN/light, reflux | Radical mechanism (Wohl-Ziegler) masterorganicchemistry.com |
| N-Bromosuccinimide (NBS) | Carbonyl derivatives (enolates, enol ethers) | Acid catalysis | α-bromination wikipedia.org |
Techniques for Aromatic Fluorination (e.g., using Selectfluor, N-fluorobenzenesulfonimide)
Electrophilic fluorination is a primary method for incorporating fluorine into aromatic systems. wikipedia.orgnumberanalytics.com Unlike other halogens, fluorine's high electronegativity makes direct fluorination with F2 gas hazardous and difficult to control. nih.gov Modern electrophilic N-F reagents have become the standard, offering stability, safety, and ease of handling. wikipedia.orgtcichemicals.com
Selectfluor (F-TEDA-BF4) is a commercially available, powerful electrophilic fluorinating agent. rsc.orgorganic-chemistry.org It is effective for the fluorination of a wide variety of aromatic compounds under mild conditions, often in the presence of a strong acid like trifluoromethanesulfonic acid. worldscientific.comresearchgate.net The reaction mechanism is believed to proceed through a single-electron transfer (SET) pathway. rsc.orgrsc.org This involves an initial electron transfer from the electron-rich aromatic ring to Selectfluor, followed by the formation of a cationic intermediate and subsequent proton loss to yield the fluorinated aromatic product. rsc.org
N-fluorobenzenesulfonimide (NFSI) is another widely used, crystalline, and stable electrophilic fluorinating reagent. nih.govresearchgate.net It is effective for fluorinating (hetero)aromatic C-H bonds and can be more selective than other N-F reagents in some cases, particularly under solvent-free conditions. researchgate.netbeilstein-journals.org The reactivity of NFSI is generally milder than that of Selectfluor, and it can also participate in other reactions, such as amidation, depending on the reaction conditions. nih.govbeilstein-journals.org The choice between Selectfluor and NFSI often depends on the activation of the aromatic substrate and the desired reaction conditions.
| Reagent | Description | Mechanism | Common Use |
| Selectfluor | A potent N-F electrophilic fluorinating agent. organic-chemistry.org | Primarily Single-Electron Transfer (SET). rsc.orgrsc.org | Fluorination of a wide range of activated and deactivated aromatics. worldscientific.comresearchgate.net |
| N-fluorobenzenesulfonimide (NFSI) | A mild, stable, crystalline N-F reagent. nih.gov | Polar (SN2-type) mechanism indicated in some cases. researchgate.net | Selective fluorination of electron-rich aromatics and heterocycles. researchgate.netbeilstein-journals.org |
| N-fluoro-o-benzenedisulfonimide (NFOBS) | A highly effective fluorinating agent similar to NFSI. wikipedia.orgacs.org | SN2-type mechanism suggested for nucleophilic substrates. acs.org | Fluorination of metal enolates and ortho-metalated aromatics. acs.org |
Orthogonal Functionalization of Halogenated Phenyl Derivatives
The presence of two different halogen atoms, bromine and fluorine, on the same phenyl ring in the target molecule allows for orthogonal functionalization. This strategy relies on the differential reactivity of the carbon-halogen bonds, enabling selective transformations at one position while leaving the other intact. The C-Br bond is significantly more reactive than the C-F bond in transition-metal-catalyzed cross-coupling reactions.
This reactivity difference allows for selective functionalization of the C-Br bond via reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings, while the C-F bond remains untouched. This approach is of high synthetic interest as it permits the sequential and regioselective introduction of two different functional groups onto the aromatic ring, providing a powerful tool for building molecular complexity from dihalogenated precursors. mdpi.com For instance, a palladium-catalyzed Suzuki coupling could be performed at the bromo position, followed by a subsequent, more forcing reaction at the fluoro position if desired, or the fluorine can be retained as a stable substituent.
Coupling and Derivatization Approaches for Constructing (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
The construction of the final molecule involves forming the pyrrolidine ring and attaching the substituted phenyl group. This can be approached by either starting with a proline derivative and modifying it, or by building the pyrrolidine ring from an acyclic precursor.
If the synthesis begins with a proline (pyrrolidine-2-carboxylic acid) derivative, a key step is the formation of an amide bond. Standard peptide coupling reagents are employed for this purpose to activate the carboxylic acid and facilitate its reaction with an amine. uni-kiel.de The choice of coupling reagent is critical to ensure high yields and, most importantly, to prevent racemization at the chiral center of the proline. uni-kiel.de
Commonly used reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), although these can sometimes lead to side reactions. luxembourg-bio.compeptide.com More advanced onium salt-based reagents, such as phosphonium (B103445) salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU), are often preferred. uni-kiel.depeptide.com These reagents are highly efficient, even for sterically hindered amino acids, and minimize racemization when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues. uni-kiel.de Biocatalytic methods using enzymes like immobilized CalB variants are also emerging as a scalable and racemization-free alternative for the amidation of L-proline, offering a greener approach that avoids halogenated solvents and improves atom economy. rsc.orgrsc.org
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC, DIC | Commonly used, but can cause racemization and side reactions. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Highly effective, especially for hindered amino acids and cyclization. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Very efficient, fast reactions, low racemization; solutions are stable for automated synthesis. peptide.com |
| Biocatalysts | Immobilized Lipases (e.g., CalB) | Racemization-free, environmentally friendly, scalable. rsc.orgrsc.org |
Formation of the C-C bond between the C2 position of the pyrrolidine ring and the phenyl ring is a crucial step. One common strategy is the 1,3-dipolar cycloaddition of an azomethine ylide with an appropriately substituted styrene derivative. This approach allows for the diastereoselective synthesis of functionalized pyrrolidines. acs.org Alternatively, intramolecular cyclization of N-acyliminium cations derived from allylsilanes can form the pyrrolidine ring. nih.gov
Another powerful method involves the palladium-catalyzed carboamination of alkenes, which can construct the pyrrolidine skeleton. organic-chemistry.org For pre-formed pyrrolidine rings, direct functionalization at the C2 position can be challenging. However, methods involving the reaction of cyclic imines with organometallic reagents, such as Grignard or organolithium reagents derived from the bromo-fluorophenyl precursor, can be employed to install the aromatic moiety.
Scalable and Sustainable Synthetic Protocols
Moving from laboratory-scale synthesis to industrial production requires protocols that are not only high-yielding but also scalable, cost-effective, and environmentally sustainable. acs.org For pyrrolidine synthesis, several "green" and scalable strategies are being developed.
Continuous flow protocols offer a rapid and scalable method for producing chiral α-substituted pyrrolidines with high diastereoselectivity and yields, significantly reducing reaction times. rsc.org The use of catalysts derived from natural and abundant materials, such as cellulose (B213188) sulfuric acid, provides an eco-friendly and reusable option for synthesizing pyrrolidines via 1,3-dipolar cycloaddition reactions. acs.org
Furthermore, synthetic routes starting from biomass-derived feedstocks, such as the reductive amination of levulinic acid, are being explored to produce pyrrolidone derivatives sustainably. researchgate.net These methods often utilize reusable catalysts like Palladium on carbon (Pd/C) and can be performed under mild conditions, representing a significant step towards greener chemical manufacturing. researchgate.net The development of such scalable and sustainable protocols is crucial for the practical application and commercial viability of complex molecules like this compound. acs.orgnih.gov
Application of Continuous Flow Reactors in this compound Synthesis
Detailed research findings or established protocols specifically describing the synthesis of this compound using continuous flow reactors have not been identified in the current body of scientific literature. While flow chemistry is a powerful tool for the synthesis of heterocyclic compounds, offering advantages in safety, efficiency, and scalability, its direct application to this particular substituted pyrrolidine has not been publicly reported. Therefore, no specific data tables on reaction parameters, throughput, or yields for a continuous flow process for this compound can be provided at this time.
Automated Synthesis Platforms for High-Throughput Production
Information regarding the use of automated synthesis platforms for the high-throughput production of this compound is not available in the reviewed literature. Automated platforms are frequently employed in medicinal chemistry for the rapid generation of compound libraries for screening purposes. However, specific examples, case studies, or datasets detailing the application of this technology for the synthesis of this compound have not been published. Consequently, data tables illustrating the use of automated synthesis for this compound, including parameters such as reaction scale, success rate, and purification throughput, cannot be generated.
Elucidation of Chemical Reactivity and Transformation Pathways
Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom in the pyrrolidine ring is nucleophilic and can readily participate in various bond-forming reactions.
The secondary amine of the pyrrolidine ring can be functionalized through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, typically by reaction with an alkyl halide. N-acylation involves the reaction of the pyrrolidine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. These reactions are fundamental for modifying the properties and extending the molecular framework of the parent compound.
Table 1: Representative N-Alkylation and N-Acylation Reactions of Pyrrolidine Derivatives
| Reaction Type | Reactant 1 | Reactant 2 | Product |
| N-Alkylation | 2-Arylpyrrolidine | Alkyl Halide | N-Alkyl-2-arylpyrrolidine |
| N-Acylation | 2-Arylpyrrolidine | Acyl Chloride | N-Acyl-2-arylpyrrolidine |
Note: This table represents general transformations of 2-arylpyrrolidines, as specific data for (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine was not found.
Beyond simple alkylation and acylation, the pyrrolidine nitrogen can undergo a variety of other derivatizations. These can include reactions such as reductive amination with aldehydes or ketones, Michael additions to α,β-unsaturated systems, and the formation of sulfonamides upon reaction with sulfonyl chlorides. These transformations are crucial for the synthesis of diverse chemical libraries based on the this compound scaffold.
Reactivity of the Aryl Bromide Moiety
The 2-bromo-3-fluorophenyl group is amenable to several important carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling.
Nucleophilic aromatic substitution (SNA) on the bromo-fluorophenyl ring is a potential pathway for derivatization. In a typical SNAr reaction, a nucleophile displaces a halide on the aromatic ring. The presence of the fluorine atom, an electron-withdrawing group, can activate the ring towards nucleophilic attack, although the position of the substituents relative to each other and the nature of the nucleophile are critical factors in determining the feasibility and regioselectivity of such reactions. Generally, strong electron-withdrawing groups positioned ortho or para to the leaving group facilitate SNAr reactions.
The aryl bromide functionality is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of biaryl compounds and other complex architectures.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. The aryl bromide of this compound can serve as the organohalide partner in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups.
The general conditions for a Suzuki-Miyaura coupling involve a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and outcome. While specific Suzuki-Miyaura coupling protocols for this compound are not detailed in the available literature, extensive research on similar substrates provides a framework for potential reaction conditions.
Table 2: Generalized Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid/Ester | Catalyst | Base | Product |
| R-Br | R'-B(OH)₂ or R'-B(OR)₂ | Pd(0) or Pd(II) complex | K₂CO₃, Cs₂CO₃, etc. | R-R' |
Note: This table illustrates a general Suzuki-Miyaura reaction. R represents the (2S)-pyrrolidin-2-yl-3-fluorophenyl moiety. Specific experimental data for this compound was not found.
The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a vast array of derivatives from this compound, highlighting its utility as a building block in medicinal and materials chemistry.
Transition Metal-Catalyzed Cross-Coupling Reactions
Stille Coupling Reactions
The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orglibretexts.org In the context of this compound, the aryl bromide moiety serves as the electrophilic partner in this transformation. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with an organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
While specific studies on the Stille coupling of this compound are not extensively documented in publicly available literature, the reactivity of similar aryl bromides in this reaction is well-established. A variety of organostannanes can be employed, allowing for the introduction of diverse substituents such as alkyl, alkenyl, alkynyl, and aryl groups. libretexts.org The reaction conditions typically involve a palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a suitable solvent. organic-chemistry.org Additives like copper(I) salts can enhance the reaction rate. organic-chemistry.org
A key consideration in the Stille coupling of this substrate would be the potential for side reactions, such as homocoupling of the organostannane. wikipedia.org Furthermore, the steric hindrance and electronic effects of the fluorine atom and the pyrrolidine ring adjacent to the bromine atom could influence the rate and efficiency of the oxidative addition step.
Table 1: Representative Stille Coupling Reaction Parameters
| Parameter | Description |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |
| Organostannane | R-SnBu₃ (R = alkyl, alkenyl, aryl, etc.) |
| Ligand | Triphenylphosphine, Tri(2-furyl)phosphine |
| Solvent | Toluene, THF, DMF |
| Additives | Cu(I) salts, LiCl |
Other Palladium-Catalyzed Transformations
Beyond the Stille coupling, the aryl bromide of this compound is amenable to a range of other palladium-catalyzed transformations. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. researchgate.net
Palladium-catalyzed carboamination reactions, for instance, can be utilized to synthesize N-aryl-2-allyl pyrrolidines by coupling with vinyl bromides. nih.gov Such transformations typically employ a Pd₂(dba)₃/tri-2-furylphosphine catalyst system. nih.gov Another significant application is in the synthesis of 2-arylpyrrolidines, which are prevalent in bioactive compounds. nih.gov While not directly starting from the bromo-fluoro-phenyl derivative, these methods highlight the utility of palladium catalysis in functionalizing the pyrrolidine scaffold.
Furthermore, palladium-catalyzed C-H activation reactions of similar 2-phenylpyridine (B120327) derivatives have been extensively studied, allowing for functionalization at the ortho-position of the phenyl ring. nih.gov While the bromine atom in the target compound would likely be the primary site of reactivity in cross-coupling reactions, under specific conditions, C-H activation could be a competing or subsequent pathway for further functionalization.
Copper-Catalyzed Coupling Reactions
Copper-catalyzed coupling reactions offer a cost-effective and often complementary approach to palladium-catalyzed methods for C-N and C-C bond formation. mdpi.com The aryl bromide of this compound can participate in Ullmann-type couplings with various nucleophiles.
For example, copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates is a known method for the synthesis of 2-arylpyrrolidines. nih.gov This suggests that the 2-arylpyrrolidine scaffold is amenable to formation via copper catalysis. In the context of the target compound, the aryl bromide could potentially undergo coupling with amines, amides, or other N-nucleophiles in the presence of a copper catalyst, a ligand, and a base. nih.gov
The synthesis of N-aryl-γ-amino-γ-lactams through the copper-catalyzed oxidative cross-coupling of aromatic amines with 2-pyrrolidinone (B116388) further illustrates the potential for copper-mediated transformations involving the pyrrolidine nitrogen or related structures. researchgate.net
Table 2: Common Copper-Catalyzed Coupling Reaction Components
| Component | Example |
| Copper Catalyst | CuI, Cu(OAc)₂, Cu₂O |
| Ligand | 1,10-Phenanthroline, α-Benzoin oxime |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Nucleophile | Amines, Amides, Azoles |
Reactivity of the Aryl Fluorine Moiety
The fluorine atom on the aromatic ring introduces unique electronic properties and can also be a site for specific chemical transformations, although C-F bond activation is generally more challenging than C-Br bond activation.
C-F Bond Activation and Functionalization Strategies
The activation of C-F bonds is an area of growing interest due to the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. researchgate.net While the C-Br bond in this compound is significantly more reactive towards traditional cross-coupling catalysts, selective C-F bond activation can be achieved under specific conditions, often employing transition metal complexes. qub.ac.uk
Strategies for C-F bond functionalization often involve the use of low-valent transition metals that can undergo oxidative addition into the C-F bond. chemrxiv.org Frustrated Lewis pairs have also been shown to mediate C-F activation. researchgate.net In the context of the target molecule, any attempt at C-F functionalization would need to be highly selective to avoid competing reactions at the more labile C-Br bond. This could potentially be achieved after the C-Br bond has been functionalized.
Impact of Fluorine on Electron Density and Reactivity of the Aromatic Ring
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect decreases the electron density of the phenyl ring, making it more susceptible to nucleophilic aromatic substitution, although the presence of the bromine atom and the pyrrolidine ring complicates this. The fluorine atom also has a lone pair of electrons that can participate in resonance, exhibiting a weak electron-donating mesomeric effect (+M). For fluorine, the inductive effect typically dominates.
The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent bromine atom in palladium-catalyzed reactions. It can affect the rate of oxidative addition and may also play a role in the stability of the resulting organopalladium intermediate.
Stereochemical Control in Chemical Transformations of this compound
The functionalization of the pyrrolidine ring, for instance, at the C3, C4, or C5 positions, can proceed with varying degrees of stereocontrol. The existing stereocenter can exert diastereoselective control over incoming reagents. For example, the enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine demonstrates that functionalization at the C2 position can be achieved with high stereocontrol. acs.org While the target molecule already possesses this C2-aryl linkage, further functionalization of the pyrrolidine ring would be influenced by this stereocenter.
A key strategy for achieving high stereoselectivity is substrate control, where the inherent chirality of the starting material guides the stereochemical course of the reaction. For example, in the synthesis of new (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, a C(sp³)-H activation strategy was utilized, where the existing stereochemistry of the proline-derived starting material directed the arylation. nih.gov
Furthermore, the choice of reagents and reaction conditions plays a pivotal role. The use of chiral catalysts or reagents can enhance the stereoselectivity of a transformation, either by matching or mismatching with the inherent chirality of the substrate. In the context of this compound, any reaction that proceeds through a planar intermediate at the C2 position, such as an N-acyliminium ion, would risk racemization unless the subsequent nucleophilic attack is highly stereoselective, guided by other chiral elements in the molecule or by a chiral reagent.
Chiroptical Properties and Stereochemical Characterization
Enantioselective Synthesis and Derivatization Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 2-substituted pyrrolidines, including (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine, enantioselective synthesis is crucial to obtain the desired stereoisomer while avoiding the presence of its enantiomeric counterpart. A common and effective strategy involves the use of chiral catalysts that can direct the formation of one enantiomer over the other.
One powerful approach is biocatalysis, which utilizes enzymes to perform highly stereoselective transformations. Transaminases, for example, can be used in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.gov This method can achieve high enantiomeric excess (ee), often exceeding 99%, providing access to either the (R) or (S) enantiomer by selecting the appropriate enzyme variant. nih.gov Another prominent strategy is organocatalysis, where small chiral organic molecules catalyze the reaction. For instance, the Hayashi–Jørgensen catalyst has been shown to be effective in the enantioselective conjugate addition of aldehydes to nitro-olefins, a key step that can be adapted for constructing spirocyclic pyrrolidine (B122466) derivatives with high enantiopurity. thieme-connect.de
The general approach for synthesizing the target compound would likely start from a suitable acyclic precursor, which is then cyclized in a stereocontrolled manner. nih.gov The introduction of the 2-Bromo-3-fluorophenyl group can be achieved via methods such as Grignard reactions or Suzuki couplings with a suitable pyrrolidine-derived electrophile or nucleophile, respectively.
Derivatization of the pyrrolidine ring, particularly at the nitrogen atom, is a common strategy to modify the compound's properties or to prepare it for further reactions. Standard procedures include N-acylation, N-alkylation, or the introduction of protecting groups like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz). thieme-connect.de These modifications can alter the molecule's polarity, solubility, and biological activity, and are essential steps in the synthesis of more complex molecules.
Table 1: Overview of Enantioselective Synthesis Strategies for 2-Arylpyrrolidines
| Synthesis Strategy | Catalyst Type | Typical Precursors | Key Features |
| Biocatalytic Amination | Transaminase (ATA) | ω-chloroarylketones | High enantioselectivity (>99% ee), environmentally friendly conditions. nih.gov |
| Organocatalytic Conjugate Addition | Chiral amine (e.g., Hayashi–Jørgensen catalyst) | Aldehydes, Nitro-olefins | Forms C-C bonds with high stereocontrol, versatile for various substituents. thieme-connect.de |
| Asymmetric 1,3-Dipolar Cycloaddition | Metal catalyst (e.g., Silver) with chiral ligands | Azomethine ylides, Alkenes | Constructs the pyrrolidine ring directly with control over multiple stereocenters. researchgate.net |
| Reductive Cyclization | Reducing agent (e.g., Zinc) | γ-nitroaldehydes | Can be performed as part of a one-pot sequence to avoid racemization. thieme-connect.de |
Methods for Chiral Purity Determination (e.g., Chiral HPLC, Chiral GC)
Verifying the enantiomeric purity of a chiral compound is a critical step in its characterization. The most widely used techniques for this purpose are chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are capable of separating enantiomers, allowing for their accurate quantification.
Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for determining the enantiomeric purity of non-volatile compounds like this compound. The separation is achieved using a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. Enantiomers interact differently with the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for a wide range of compounds. mdpi.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (% ee) can be precisely calculated. The method is sensitive enough to detect trace amounts of the undesired enantiomer. ssrn.comnih.gov
Chiral Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. For pyrrolidine derivatives, it is often necessary to first convert them into more volatile derivatives, such as N-trifluoroacetyl esters. nih.gov The sample is then passed through a column containing a chiral stationary phase. As with HPLC, the differential interaction between the enantiomers and the CSP allows for their separation. Chiral GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural information, confirming the identity of the separated enantiomers. nih.gov
The validation of these analytical methods typically involves assessing parameters such as linearity, accuracy, and precision to ensure reliable and reproducible results. mdpi.com
Table 2: Typical Parameters for Chiral Purity Analysis
| Parameter | Chiral HPLC | Chiral GC |
| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) | Chiral capillary column (e.g., cyclodextrin-based) |
| Mobile Phase | Mixture of organic solvents (e.g., hexane/isopropanol) | Inert carrier gas (e.g., Helium, Nitrogen) |
| Derivatization | Often not required | Often required for non-volatile analytes (e.g., acylation) nih.gov |
| Detection | UV-Vis, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Primary Output | Chromatogram showing separated enantiomer peaks | Chromatogram showing separated enantiomer peaks |
| Quantification | Integration of peak areas to determine % ee | Integration of peak areas to determine % ee |
Influence of (2S) Stereochemistry on Molecular Recognition and Interactions
The biological activity and molecular interactions of chiral molecules are profoundly influenced by their stereochemistry. nih.gov The (2S) configuration of this compound means that the substituents around the chiral carbon atom have a fixed and non-superimposable mirror-image relationship with its (2R) enantiomer. This specific spatial arrangement is critical for molecular recognition, which is the process by which molecules bind selectively to one another.
In a biological context, this recognition often occurs at the active site of an enzyme or a receptor, which is itself a chiral environment composed of L-amino acids. According to the Easson-Stedman hypothesis, or the "three-point attachment model," a chiral molecule must interact with its target at a minimum of three points to achieve stereospecific binding. For this compound, these interaction points could involve:
Hydrogen bonding: The secondary amine of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor.
Aromatic interactions: The 2-bromo-3-fluorophenyl group can engage in π-π stacking or hydrophobic interactions.
The presence of fluorine can further influence these interactions through stereoelectronic effects, such as the gauche effect, which can impact the conformational preference of the pyrrolidine ring. beilstein-journals.org A change in stereochemistry from (S) to (R) would completely alter the spatial orientation of these three points. Consequently, the (2R) enantiomer might not be able to establish the same stabilizing interactions with the target, leading to a significant decrease or complete loss of binding affinity and biological activity. This principle of stereoselectivity is fundamental in pharmacology, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. These calculations can predict the distribution of electrons, orbital energies, and electrostatic potential, all of which are fundamental to understanding a molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) ring, particularly the nitrogen atom with its lone pair of electrons, and to some extent on the electron-rich bromo-fluorophenyl ring. The LUMO, conversely, is likely to be distributed over the aromatic ring, influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The presence of these halogens is anticipated to lower the LUMO energy, potentially making the aromatic ring susceptible to nucleophilic attack under certain conditions.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Expected to be relatively high due to the nitrogen lone pair. |
| LUMO Energy | Expected to be lowered by the electron-withdrawing halogen substituents. |
| HOMO-LUMO Gap | Predicted to be moderate, suggesting a balance of stability and reactivity. |
| HOMO Localization | Primarily on the pyrrolidine nitrogen and the aromatic ring. |
| LUMO Localization | Predominantly on the bromo-fluorophenyl ring. |
Note: The values in this table are qualitative predictions based on the analysis of structurally similar compounds.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Regions of negative potential (typically colored red or orange) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.
In the ESP map of this compound, the most negative potential is expected to be concentrated around the fluorine atom due to its high electronegativity, and to a lesser extent, the nitrogen atom of the pyrrolidine ring. The hydrogen atom attached to the nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor. The bromine atom, while electronegative, can also exhibit a region of positive potential known as a "sigma-hole" along the C-Br bond axis, which can participate in halogen bonding. The hydrogen atoms of the pyrrolidine and phenyl rings will show varying degrees of positive potential.
Conformational Analysis and Energy Landscapes of this compound
The pyrrolidine ring is not planar and can adopt various puckered conformations, most commonly described as "envelope" and "twist" forms. The substitution at the C2 position with a bulky bromo-fluorophenyl group significantly influences the conformational preferences of the pyrrolidine ring. The relative orientation of the phenyl ring with respect to the pyrrolidine ring is another critical conformational variable, defined by the dihedral angle around the C-C bond connecting the two rings.
Computational studies on similar 2-phenylpyrrolidine (B85683) derivatives have shown that the pyrrolidine ring can exist in either a "half-chair" or an "envelope" conformation researchgate.netnih.gov. The specific pucker is determined by the nature and position of other substituents. For this compound, the bulky and electronically complex substituent likely creates a complex potential energy surface with several local minima corresponding to different stable conformations. The global minimum energy conformation would represent the most populated state of the molecule under equilibrium conditions. The energy barriers between these conformers determine the flexibility of the molecule.
Molecular Dynamics Simulations for Conformational Sampling
To gain a more comprehensive understanding of the conformational landscape, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms in a molecule over time, allowing for the exploration of a wide range of conformations and the transitions between them. This technique provides insights into the dynamic behavior of the molecule in different environments, such as in a solvent or interacting with other molecules.
For this compound, MD simulations would be valuable in sampling the different puckering modes of the pyrrolidine ring and the rotational orientations of the phenyl group. These simulations can help to identify the most probable conformations and the timescales of conformational changes, providing a more realistic picture of the molecule's behavior than static conformational analysis alone. Studies on other pyrrolidine derivatives have successfully used MD simulations to understand their flexibility and binding modes with biological targets researchgate.net.
Prediction and Analysis of Intermolecular Interactions
The nature of intermolecular interactions is crucial for understanding the physical properties of a compound, such as its melting point, boiling point, and solubility, as well as its interactions in a biological context.
This compound has several potential sites for hydrogen bonding. The N-H group of the pyrrolidine ring is a classic hydrogen bond donor. The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor in C-H⋯F interactions. While often considered weak, these interactions can play a significant role in determining molecular conformation and crystal packing nih.gov.
The aromatic ring can participate in C-H⋯π interactions, where a C-H bond from a neighboring molecule interacts with the electron-rich π-system of the bromo-fluorophenyl ring. The presence of both electron-donating (pyrrolidine) and electron-withdrawing (halogens) groups on the phenyl ring can modulate the strength of these interactions.
Table 2: Potential Intermolecular Interactions
| Interaction Type | Donor | Acceptor | Predicted Significance |
|---|---|---|---|
| N-H⋯N | N-H (pyrrolidine) | N (pyrrolidine of another molecule) | Strong, likely to be a primary interaction in the solid state. |
| C-H⋯F | C-H (pyrrolidine or phenyl) | F (fluorophenyl) | Moderate, contributes to crystal packing and conformational stability. nih.gov |
| C-H⋯Br | C-H (pyrrolidine or phenyl) | Br (bromophenyl) | Weaker than C-H⋯F, but can still influence molecular arrangement. nih.gov |
| C-H⋯π | C-H (aliphatic or aromatic) | π-system of the phenyl ring | Moderate, important for stabilizing stacked arrangements. nih.gov |
| π-π Stacking | Phenyl ring | Phenyl ring of another molecule | Possible, influenced by the electrostatic nature of the substituted ring. |
Note: The significance of these interactions is a qualitative prediction based on studies of similar molecular systems.
π-Stacking Interactions Involving the Phenyl Ring
The 2-bromo-3-fluorophenyl substituent of this compound is a key feature that can participate in π-stacking interactions. These non-covalent interactions, arising from the attractive forces between aromatic rings, are crucial in various chemical and biological contexts, including the stabilization of molecular complexes and crystal packing. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model and quantify these interactions.
Theoretical studies on similar aromatic systems reveal that the nature and strength of π-stacking are influenced by the electrostatic potential of the interacting rings. The presence of electron-withdrawing bromine and fluorine atoms on the phenyl ring of this compound is expected to create a quadrupole moment that can lead to favorable π-stacking arrangements, such as parallel-displaced or T-shaped geometries, with other aromatic systems. Computational models can predict the preferred geometries and interaction energies of these arrangements. For instance, calculations on tryptanthrin (B1681603) analogues interacting with nucleoside base pairs have shown that electrostatic potential maps can effectively predict favorable π-stacking poses. nih.gov
The interaction energy in such systems is a composite of electrostatic, dispersion, and exchange-repulsion forces. Advanced computational methods can dissect these contributions to provide a detailed understanding of the nature of the π-stacking interaction. Studies on methylated nucleobases have demonstrated that methylation can significantly increase stacking energies, highlighting the sensitivity of these interactions to subtle changes in the electronic structure of the aromatic rings. rsc.org
Table 1: Representative π-Stacking Interaction Energies from Computational Studies on Aromatic Systems
| Interacting System | Computational Method | Basis Set | Calculated Interaction Energy (kcal/mol) |
| Benzene Dimer (Parallel-displaced) | CCSD(T) | aug-cc-pVTZ | -2.73 |
| Tryptophan-Adenine | MP2 | 6-31G*(0.25) | -10 to -12 |
| 4-azatryptantrin-Guanine/Cytosine | DFT | Not Specified | ~ -2 to -4 (preference over TA) nih.gov |
Note: This table presents generalized data for illustrative purposes and does not represent specific calculations for this compound.
Halogen Bonding Interactions
Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). The bromine and fluorine atoms in this compound can potentially participate in halogen bonding, with the bromine atom being a more likely halogen bond donor due to its greater polarizability.
Computational studies are essential for characterizing halogen bonds, as these interactions can be subtle and challenging to isolate experimentally. DFT and Møller-Plesset perturbation theory (MP2) are commonly employed methods to investigate the geometry and energetics of halogen-bonded complexes. These calculations can identify the presence of a "σ-hole," a region of positive electrostatic potential on the outer surface of the halogen atom, which is a key feature of halogen bonding.
Theoretical investigations on halomethanes and their analogues have explored how the nature of the halogen and the group it is bonded to affect the strength of the halogen bond. semanticscholar.org For this compound, computational models could predict the strength of halogen bonds formed between the bromine atom and various Lewis bases, such as the nitrogen or oxygen atoms of other molecules. The calculated interaction energies and geometric parameters (e.g., the R-X···Y angle, where X is the halogen and Y is the Lewis base) provide quantitative measures of these interactions. Studies on isostructural Co(II) complexes with 2-halopyridines have shown a trend of increasing halogen bond energy for heavier halogens. mdpi.com
Table 2: Typical Halogen Bond Parameters from Computational Studies
| Halogen Bond Donor | Halogen Bond Acceptor | Computational Method | Interaction Energy (kcal/mol) | N···X Distance (Å) |
| C6F5I | Pyridine | (TD) DFT | Most Stable Complex nih.gov | Not Specified |
| C6F5Br | Pyridine | (TD) DFT | Less Favorable nih.gov | Not Specified |
| C6F5Cl | Pyridine | (TD) DFT | Not Favorable nih.gov | Not Specified |
Note: This table provides illustrative data from the literature to demonstrate the types of parameters calculated in halogen bonding studies and does not represent specific calculations for this compound.
Reaction Mechanism Studies Using Computational Tools
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, theoretical methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information provides a detailed, step-by-step picture of how a reaction proceeds.
DFT calculations are frequently used to map the potential energy surface of a reaction. By locating the minimum energy structures of reactants, intermediates, and products, as well as the transition state structures connecting them, a complete reaction profile can be constructed. For example, in the context of pyrrolidine derivatives, computational studies have been used to investigate the mechanisms of their formation and subsequent reactions. A DFT study on the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones provided detailed insights into the multi-step reaction mechanism. rsc.org
Structure-Reactivity Relationship Derivations through Computational Modeling
Computational modeling plays a crucial role in establishing structure-reactivity relationships, which are fundamental to understanding and predicting chemical behavior. For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural or electronic descriptors with reactivity or biological activity.
In the case of this compound and its analogues, computational methods can be used to calculate a variety of molecular descriptors. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment, HOMO/LUMO energies), and topological indices. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use these descriptors to build predictive models.
Studies on pyrrolidine derivatives have successfully employed 3D-QSAR modeling to understand their inhibitory activities against various biological targets. nih.govnih.gov For instance, these models have elucidated that hydrogen bonding and electrostatic factors highly contribute to the inhibitory activity of pyrrolidine derivatives against neuraminidase. nih.gov By applying similar computational approaches to this compound, one could predict its reactivity in different chemical transformations or its potential biological activity based on the electronic effects of the bromo and fluoro substituents on the phenyl ring. The insights gained from such models are invaluable for the rational design of new molecules with desired properties.
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. For a molecule such as (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine, a suite of NMR experiments would be employed.
Proton NMR (¹H NMR) for Structural Elucidation
A ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. The spectrum would be expected to show signals for the protons on the pyrrolidine (B122466) ring and the aromatic ring. The chemical shifts (δ) would be influenced by the electronegativity of the adjacent atoms (nitrogen, bromine, and fluorine). For instance, the proton on the carbon bearing the nitrogen and the aromatic ring (the C2-proton of the pyrrolidine) would likely appear as a multiplet at a downfield chemical shift. The aromatic protons would show a complex splitting pattern due to coupling to each other and potentially to the fluorine atom.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic CH (3 protons) | 7.0 - 7.5 | m (multiplet) | JH-H, JH-F |
| Pyrrolidine C2-H | 4.0 - 4.5 | m (multiplet) | JH-H |
| Pyrrolidine N-H | 1.5 - 3.0 | br s (broad singlet) | N/A |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic region would show six signals, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to fluorine would exhibit a large coupling constant (JC-F). The four carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Br | 110 - 120 |
| Aromatic C-F | 155 - 165 (d, ¹JC-F) |
| Aromatic C-H | 115 - 135 |
| Aromatic C-C(pyrrolidine) | 140 - 150 |
| Pyrrolidine C2 | 60 - 70 |
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. nih.govnih.gov A ¹⁹F NMR spectrum of this compound would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The signal would likely appear as a multiplet due to coupling with nearby aromatic protons. This technique is particularly useful for confirming the presence and electronic environment of fluorine in a molecule. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, helping to trace the connectivity of protons within the pyrrolidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the pyrrolidine ring and the 2-bromo-3-fluorophenyl group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of its elemental formula. For this compound (C₁₀H₁₁BrFN), HRMS would be expected to provide a measured mass that is within a very narrow margin (typically < 5 ppm) of the calculated theoretical mass. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio).
Hypothetical HRMS Data
| Ion | Calculated Exact Mass [M+H]⁺ | Found Mass |
|---|---|---|
| C₁₀H₁₂⁷⁹BrFN⁺ | 244.0186 | Data not available |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides the most definitive structural information for a molecule by determining the arrangement of atoms in a single crystal. researchgate.netnih.gov If a suitable crystal of this compound could be grown, this technique would confirm the molecular connectivity, provide precise bond lengths and angles, and, crucially, determine the absolute stereochemistry at the C2 position of the pyrrolidine ring, confirming it as the (S)-enantiomer. This method is the gold standard for unambiguous determination of the three-dimensional structure of a chiral molecule in the solid state. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.
FT-IR Spectroscopy operates by measuring the absorption of infrared radiation by a sample. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond, absorption occurs, resulting in a peak in the FT-IR spectrum. For a molecule like this compound, one would expect to observe characteristic absorption bands corresponding to its constituent functional groups.
Raman Spectroscopy is a complementary technique that involves scattering of monochromatic light, usually from a laser. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.
Expected Vibrational Modes for this compound:
A hypothetical analysis of the vibrational spectra of this compound would focus on identifying peaks associated with the following structural features:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: Arising from the pyrrolidine ring, these would appear in the 3000-2850 cm⁻¹ range.
N-H Stretching: The secondary amine of the pyrrolidine ring would exhibit a characteristic stretching vibration, typically in the 3500-3300 cm⁻¹ region.
C=C Stretching: Vibrations from the aromatic ring would be found in the 1600-1450 cm⁻¹ region.
C-N Stretching: The stretching of the carbon-nitrogen bond in the pyrrolidine ring would likely appear in the 1250-1020 cm⁻¹ range.
C-F Stretching: A strong absorption band characteristic of the carbon-fluorine bond is expected in the 1400-1000 cm⁻¹ region.
C-Br Stretching: The carbon-bromine bond would give rise to a peak in the lower frequency "fingerprint" region, typically between 680-515 cm⁻¹.
Hypothetical Data Table for Vibrational Frequencies:
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |
| N-H Stretch (Pyrrolidine) | 3500 - 3300 | FT-IR |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |
| Aliphatic C-H Stretch (Pyrrolidine) | 3000 - 2850 | FT-IR, Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |
| C-N Stretch | 1250 - 1020 | FT-IR |
| C-F Stretch | 1400 - 1000 | FT-IR |
| C-Br Stretch | 680 - 515 | FT-IR |
This table represents generalized expected ranges and is not based on experimental data for the specific compound.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration
Chiroptical spectroscopy techniques are essential for studying chiral molecules, such as this compound, as they provide information about the three-dimensional arrangement of atoms.
Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero ECD signal is only observed for chiral compounds. The resulting spectrum, with positive or negative peaks (known as Cotton effects), is highly sensitive to the stereochemistry of the molecule.
For this compound, an experimental ECD spectrum would serve as a unique fingerprint of its absolute configuration. By comparing the experimental spectrum with spectra predicted through quantum chemical calculations for both the (S) and (R) enantiomers, the absolute configuration of the synthesized compound can be unambiguously determined. The sign and intensity of the Cotton effects are directly related to the spatial arrangement of the chromophores (in this case, the bromo-fluorophenyl group) relative to the chiral center of the pyrrolidine ring.
Hypothetical Data Table for ECD Analysis:
| Parameter | Description | Expected Outcome for (2S)-enantiomer |
| Cotton Effect Sign | Positive or negative peaks in the ECD spectrum. | Specific pattern of positive and negative Cotton effects. |
| Wavelength (λmax) | Wavelengths at which maximum differential absorption occurs. | Characteristic wavelengths corresponding to electronic transitions. |
| Molar Ellipticity ([θ]) | A measure of the magnitude of the ECD signal. | Specific values that quantify the intensity of the Cotton effects. |
This table illustrates the type of data obtained from ECD analysis and is not based on experimental measurements for the specific compound.
The Pivotal Role of this compound in Synthetic Chemistry
The chiral pyrrolidine scaffold is a cornerstone in modern organic and medicinal chemistry, valued for its conformational rigidity and its presence in a vast array of natural products and pharmaceuticals. nih.govnih.gov Within this important class of compounds, this compound emerges as a highly functionalized building block with significant potential for the synthesis of complex molecular architectures. Its stereochemically defined pyrrolidine ring, coupled with the electronically distinct 2-bromo-3-fluorophenyl substituent, offers a versatile platform for the development of novel therapeutic agents, functional materials, and advanced catalysts.
Applications As a Chiral Building Block and Intermediate in Complex Organic Synthesis
The strategic placement of a stereocenter and reactive functional groups makes (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine a valuable chiral intermediate. The "(2S)" configuration provides a fixed three-dimensional orientation that is crucial for inducing stereoselectivity in subsequent chemical transformations.
The 2-arylpyrrolidine motif is a key structural feature in numerous biologically active molecules. nih.gov The presence of both a bromine atom and a fluorine atom on the phenyl ring of this compound provides two distinct points for chemical modification. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The fluorine atom can influence the compound's electronic properties and metabolic stability, which is a desirable feature in the design of advanced organic molecules with specific functions.
The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, appearing in a significant number of FDA-approved drugs. nih.gov Chiral intermediates like this compound are instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients, where a specific stereoisomer is often responsible for the desired therapeutic effect.
The 2-arylpyrrolidine structure is a common feature in ligands designed to interact with specific protein targets. The pyrrolidine ring can establish crucial hydrogen bonding and van der Waals interactions within a protein's binding site, while the aryl group can be tailored to occupy hydrophobic pockets and provide additional binding affinity and selectivity. For instance, the 2-(het)aryl-substituted pyrrolidine fragment is present in targeted anticancer drugs such as Acalabrutinib and Larotrectinib. nih.gov The bromo- and fluoro-substituents on the phenyl ring of this compound offer opportunities for fine-tuning ligand-protein interactions and improving pharmacokinetic properties.
Table 1: Examples of Bioactive Molecules Containing the 2-Arylpyrrolidine Scaffold
| Compound | Therapeutic Area | Key Structural Feature |
|---|---|---|
| Acalabrutinib | Oncology | 2-Aryl-substituted pyrrolidine |
This table presents examples of approved drugs that share the core 2-arylpyrrolidine structure with this compound, illustrating the importance of this scaffold in medicinal chemistry.
Pyrrolidine derivatives serve as versatile precursors for the synthesis of a wide range of more complex heterocyclic systems. researchgate.net The functional groups on this compound can be manipulated to construct fused or spirocyclic ring systems. For example, the secondary amine of the pyrrolidine ring can be acylated or alkylated, followed by intramolecular cyclization reactions involving the aryl ring to generate novel polycyclic structures with potential biological activity. nih.gov
While the primary application of chiral pyrrolidines is in the life sciences, their unique structural and electronic properties are also of interest in material science. The incorporation of chiral building blocks like this compound into polymers or supramolecular assemblies can impart chirality to the resulting materials, leading to unique optical or electronic properties. The presence of halogen atoms can also influence intermolecular interactions, such as halogen bonding, which can be exploited in the design of crystal structures and functional materials.
Chiral pyrrolidine derivatives are widely used as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.combohrium.com The nitrogen atom of the pyrrolidine ring can coordinate to a metal center, and the stereocenter at the 2-position can effectively control the stereochemical outcome of a catalytic reaction. This compound can serve as a precursor for the synthesis of more complex phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. The bromo- and fluoro-substituents on the phenyl ring can be used to modulate the electronic and steric properties of the resulting ligand, thereby fine-tuning the reactivity and selectivity of the catalyst. nih.gov
Table 2: Potential Catalytic Applications of Ligands Derived from Chiral Pyrrolidines
| Reaction Type | Metal Catalyst | Role of Pyrrolidine Ligand |
|---|---|---|
| Asymmetric Hydrogenation | Rhodium, Iridium | Chiral control of olefin reduction |
| Asymmetric Aldol Reaction | --- | Organocatalyst for C-C bond formation |
This table outlines common asymmetric reactions where chiral ligands derived from pyrrolidine precursors are employed, suggesting potential applications for derivatives of this compound.
Biological Studies and Mechanistic Research Non Clinical
In Vitro Studies on Enzyme and Receptor Interactions
In the absence of specific data for (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine, this section outlines the standard methodologies used to assess the interaction of novel chemical entities with enzymes and receptors.
Investigating Inhibition or Activation of Specific Enzymes (e.g., Cholinesterases)
To determine the effect of this compound on enzyme activity, a series of in vitro assays would be conducted. For instance, its potential to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases, would be evaluated. These assays typically measure the enzymatic activity in the presence of varying concentrations of the compound to determine its potency, often expressed as the half-maximal inhibitory concentration (IC₅₀).
A hypothetical data table for such an investigation is presented below:
| Enzyme | This compound IC₅₀ (µM) | Standard Inhibitor IC₅₀ (µM) |
| Acetylcholinesterase (AChE) | Data not available | Donepezil: 0.025 |
| Butyrylcholinesterase (BChE) | Data not available | Rivastigmine: 0.04 |
Receptor Binding Profiling and Ligand-Target Interactions
A comprehensive receptor binding profile is crucial to identify the potential molecular targets of a compound and predict its pharmacological effects. This is typically achieved through radioligand binding assays, where the ability of this compound to displace a known radiolabeled ligand from a specific receptor is measured. A broad panel of receptors, ion channels, and transporters would be screened to assess its selectivity. The affinity of the compound for a particular receptor is quantified by the inhibition constant (Ki).
A representative data table for a receptor binding screen is shown below:
| Receptor Target | This compound Ki (nM) | % Inhibition at 10 µM |
| Dopamine D₂ Receptor | Data not available | Data not available |
| Serotonin 5-HT₂ₐ Receptor | Data not available | Data not available |
| Mu-opioid Receptor | Data not available | Data not available |
| Nicotinic Acetylcholine Receptor (α₇) | Data not available | Data not available |
Elucidation of Molecular Mechanisms of Action in Biological Systems
Once a primary target (enzyme or receptor) is identified, further studies are necessary to elucidate the precise molecular mechanism of action. This could involve kinetic studies to determine the type of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). For receptor ligands, functional assays are employed to characterize the compound as an agonist, antagonist, or inverse agonist. These assays measure the downstream signaling events following receptor binding, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of a lead compound. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting analogs, key structural features responsible for target engagement can be identified. For this compound, modifications could include altering the substituents on the phenyl ring (bromo and fluoro groups), changing the stereochemistry of the pyrrolidine (B122466) ring, or introducing substituents on the pyrrolidine nitrogen.
A hypothetical SAR table is illustrated below:
| Compound | R₁ | R₂ | Target Activity (IC₅₀/Ki) |
| This compound | Br | F | Data not available |
| Analog 1 | Cl | F | Data not available |
| Analog 2 | Br | H | Data not available |
| Analog 3 | Br | F (4-position) | Data not available |
Applications in Cell-Based Assays for Pathway Modulation (excluding human clinical data)
To understand the cellular effects of this compound, a variety of cell-based assays would be utilized. These assays can confirm the on-target activity in a more physiological context and reveal the compound's impact on cellular pathways. For example, if the compound targets a receptor involved in cell proliferation, its effect on cancer cell line growth could be assessed. If it modulates a pathway involved in inflammation, its ability to alter cytokine production in immune cells would be measured.
Design of Molecular Probes for Biological Research
If this compound demonstrates high potency and selectivity for a specific biological target, it could serve as a scaffold for the design of molecular probes. These probes are valuable tools for studying the distribution, expression, and function of the target protein in biological systems. This could involve the synthesis of radiolabeled versions for use in positron emission tomography (PET) imaging or fluorescently tagged derivatives for cellular imaging studies. The development of such probes would be contingent on the initial characterization of the compound's biological activity.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Transformations Involving (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
The field of organocatalysis has been significantly advanced by the use of chiral pyrrolidine (B122466) derivatives, with proline and its analogues being prime examples. wikipedia.orgrsc.orgnih.govorganic-chemistry.orgrsc.org These catalysts are known to activate substrates through the formation of enamine or iminium ion intermediates. The unique substitution pattern of this compound could lead to the development of novel catalytic transformations with unique reactivity and selectivity.
The presence of the 2-bromo-3-fluorophenyl group introduces specific electronic and steric effects that can influence the catalytic cycle. The fluorine atom, being highly electronegative, can affect the acidity of the pyrrolidine N-H group, which in turn can modulate the catalyst's activity. nih.gov Furthermore, the bromine atom offers a site for potential modification or coordination to a metal center, opening the door for synergistic dual catalysis.
Future research could focus on designing catalysts derived from this compound for a range of asymmetric reactions. These could include aldol reactions, Mannich reactions, Michael additions, and Diels-Alder reactions. organic-chemistry.org The specific stereochemical outcome of these reactions would be of great interest, as the bulky and electronically distinct phenyl substituent is expected to create a unique chiral pocket around the active site.
Table 1: Potential Asymmetric Reactions Catalyzed by this compound Derivatives
| Reaction Type | Potential Substrates | Expected Outcome |
| Aldol Reaction | Aldehydes and ketones | Enantiomerically enriched β-hydroxy carbonyls |
| Mannich Reaction | Aldehydes, amines, and ketones | Chiral β-amino carbonyl compounds |
| Michael Addition | α,β-Unsaturated carbonyls and various nucleophiles | Optically active addition products |
| Diels-Alder Reaction | Dienes and dienophiles | Stereocontrolled cyclic compounds |
Application in Supramolecular Chemistry and Self-Assembly Processes
The halogen atoms on the phenyl ring of this compound make it an intriguing building block for supramolecular chemistry. Halogen bonding, a noncovalent interaction involving a halogen atom as a Lewis acidic center, is a powerful tool for directing the self-assembly of molecules into well-defined architectures. rsc.orgmdpi.comepfl.chresearchgate.net
The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding with various donor atoms, such as nitrogen or oxygen. This could be exploited to construct one-, two-, or three-dimensional supramolecular structures. arxiv.org The chirality of the pyrrolidine ring is expected to translate into the formation of chiral supramolecular assemblies, which could have applications in chiral recognition, separation, and asymmetric catalysis.
Researchers may investigate the self-assembly of this compound on surfaces to create ordered molecular layers with specific functionalities. rsc.orgepfl.charxiv.org The interplay between halogen bonding, hydrogen bonding (involving the pyrrolidine N-H), and π-π stacking interactions could lead to complex and stimuli-responsive materials.
Advanced Functionalization for Tailored Properties
The structure of this compound offers multiple sites for advanced functionalization, allowing for the fine-tuning of its properties for specific applications. The pyrrolidine nitrogen can be readily modified to introduce a wide range of substituents, which can alter the compound's steric and electronic profile. rsc.orgrsc.orgrsc.org
The bromine atom on the phenyl ring is a particularly valuable handle for synthetic modification. It can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of a diverse library of derivatives with tailored properties for applications in materials science and medicinal chemistry.
For instance, attaching chromophores could lead to new chiroptical materials, while incorporating specific binding motifs could result in novel sensors or molecular probes. The ability to systematically modify the structure is crucial for establishing structure-activity and structure-property relationships.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The complexity of asymmetric catalysis often makes the rational design of new catalysts a challenging and resource-intensive process. pnas.orgnih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of catalytic systems. researchgate.netcam.ac.ukchemrxiv.org
In the context of this compound, ML models could be trained on data from related pyrrolidine-based catalysts to predict the enantioselectivity of reactions catalyzed by its derivatives. arxiv.orgbohrium.comrsc.orgresearchgate.netbath.ac.uk These predictive models can help to identify the most promising catalyst candidates for a given transformation, thereby reducing the need for extensive experimental screening. pnas.orgnih.gov
Furthermore, generative AI models could be employed to design novel catalysts based on the this compound scaffold with optimized properties. By learning from existing chemical knowledge, these models can propose new structures with enhanced activity and selectivity. This data-driven approach has the potential to significantly accelerate the development of next-generation organocatalysts.
Table 2: Application of AI and Machine Learning in Catalyst Development
| AI/ML Application | Description | Potential Impact |
| Reaction Outcome Prediction | Training models to predict the yield and enantioselectivity of reactions. arxiv.orgbohrium.comrsc.orgresearchgate.netbath.ac.uk | Reduces experimental effort and accelerates catalyst screening. |
| Catalyst Design | Using generative models to propose novel catalyst structures with desired properties. | Facilitates the discovery of highly efficient and selective catalysts. |
| Mechanistic Insights | Analyzing large datasets to uncover subtle structure-activity relationships. | Deepens the understanding of the catalytic mechanism. |
Exploration of New Biological Targets and Pathways for Mechanistic Research
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govresearchgate.netunipa.itnih.govfrontiersin.orgresearchgate.netmdpi.commdpi.com Derivatives of this compound could therefore exhibit interesting biological activities.
Future research is likely to involve screening libraries of compounds derived from this scaffold against a wide range of biological targets. The specific substitution pattern on the phenyl ring may lead to novel interactions with protein binding pockets, potentially resulting in the discovery of new inhibitors or modulators of enzymes or receptors. acs.orgnih.gov
Once a bioactive derivative is identified, it can be used as a chemical probe to investigate biological pathways and mechanisms of action. nih.gov For example, a fluorescently labeled version could be used to visualize its localization within cells, while affinity-based probes could help to identify its protein targets. These studies are crucial for understanding the molecular basis of its biological effects and for the development of new therapeutic agents. Pyrrolizidine alkaloids, which contain a related bicyclic core, are known for their diverse and potent biological activities, further highlighting the potential of pyrrolidine-based structures in biological research. researchgate.netnih.gov
Q & A
Q. What are the key steps in synthesizing (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine, and how is stereochemical integrity maintained?
-
Methodological Answer : Synthesis typically involves stereoselective formation of the pyrrolidine ring. A common approach is to use chiral precursors like (R)-prolinol derivatives. For example, (2S)-configured pyrrolidines can be synthesized via hydrogenation of pyrroline intermediates or Scission-allylation reactions to introduce substituents (e.g., bromo and fluoro groups) while preserving chirality . Protecting groups (e.g., methoxycarbonyl) are often employed to prevent racemization during functionalization steps. Stereochemical purity is verified using chiral HPLC or polarimetry .
-
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrrolidine formation | NaBH₄, diphenyldiselenide, s-BuOH | ~85% | |
| Bromo-fluorination | Electrophilic halogenation | ~70% |
Q. How can researchers verify the structural identity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : Analyze , , and NMR to confirm substituent positions and stereochemistry. For instance, coupling constants in NMR can distinguish axial vs. equatorial substituents .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₀BrFN).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What safety precautions are essential when handling brominated and fluorinated pyrrolidine derivatives?
- Methodological Answer :
- Use PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential toxicity of brominated compounds .
- Waste Disposal : Segregate halogenated waste for incineration or specialized treatment .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during the synthesis of this compound?
- Methodological Answer :
-
Chiral Catalysis : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to enhance ee.
-
Kinetic Resolution : Enzymatic or chemical resolution of intermediates (e.g., lipase-mediated hydrolysis of esters) .
-
Dynamic Kinetic Resolution : Combine chiral auxiliaries with reversible reactions to favor the desired enantiomer .
Q. What mechanistic insights explain contradictory yields in halogenation reactions for similar pyrrolidine derivatives?
- Methodological Answer : Contradictions arise from competing reaction pathways:
- Electrophilic vs. Radical Halogenation : Bromine may act as an electrophile (polar solvents) or radical initiator (light/heat), leading to different regioisomers .
- Steric Effects : Bulky substituents on the pyrrolidine ring can hinder halogenation at specific positions .
- Solution : Optimize solvent polarity (e.g., DCM vs. THF) and reaction temperature to favor desired pathways .
Q. How do computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in Suzuki-Miyaura couplings (e.g., bromine vs. fluorine as the leaving group).
- Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄) to design ligands for improved efficiency .
- Validation : Compare computed activation energies with experimental yields .
Q. What strategies resolve challenges in isolating this compound from diastereomeric byproducts?
- Methodological Answer :
- Chromatography : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation.
- Crystallization-Induced Diastereomer Transformation : Add chiral resolving agents (e.g., tartaric acid derivatives) to precipitate the desired enantiomer .
- Case Study : A 99% yield was achieved via crystallization of a trimethylsilyl-protected intermediate .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar bromo-fluoro-pyrrolidines?
- Analysis : Variations arise from:
- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) .
- Impurity Levels : Residual solvents (e.g., EtOAc) lower observed melting points .
- Solution : Publish DSC data and crystallization conditions to standardize comparisons .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
